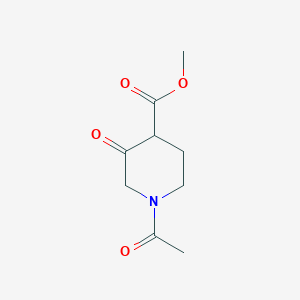![molecular formula C17H20N2O2 B2542463 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline CAS No. 2411278-61-8](/img/structure/B2542463.png)
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline is a synthetic organic compound with the molecular formula C17H20N2O2 It features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a methoxy group at the 8th position and a cyclobutylaziridinylmethoxy group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Cyclobutylaziridinylmethoxy Group: This step involves the reaction of the quinoline derivative with a cyclobutylaziridine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the aziridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the aziridine ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their activity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which lacks the methoxy and cyclobutylaziridinylmethoxy groups.
8-Methoxyquinoline: Similar to the target compound but without the cyclobutylaziridinylmethoxy group.
3-Methoxyquinoline: Lacks the cyclobutylaziridinylmethoxy group and has the methoxy group at the 3rd position instead of the 8th.
Uniqueness
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline is unique due to the presence of both the methoxy group and the cyclobutylaziridinylmethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.
属性
IUPAC Name |
3-[(1-cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-7-2-4-12-8-15(9-18-17(12)16)21-11-14-10-19(14)13-5-3-6-13/h2,4,7-9,13-14H,3,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAUSMUVTKLLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)OCC3CN3C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
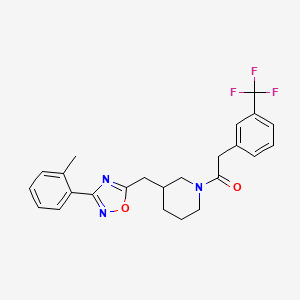
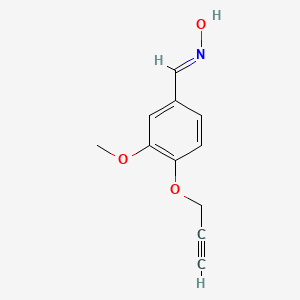
![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)
![N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2542385.png)
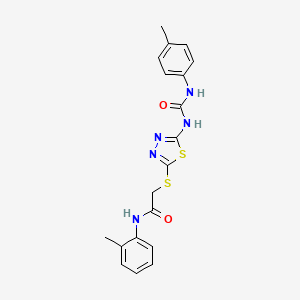
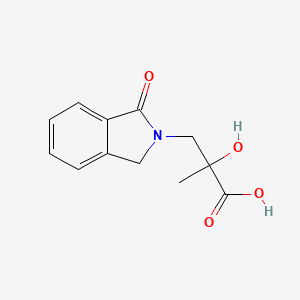
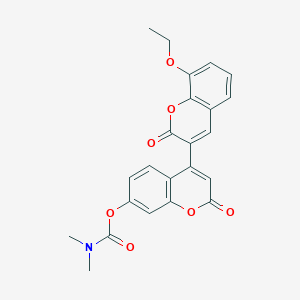

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)
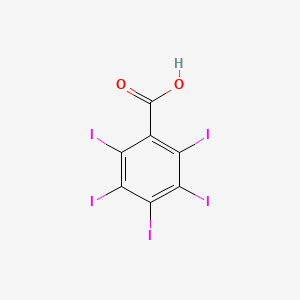
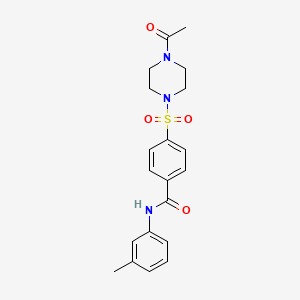
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
